molecular formula C11H12N2 B13460390 2,4-Dimethylquinolin-3-amine

2,4-Dimethylquinolin-3-amine

Cat. No.: B13460390
M. Wt: 172.23 g/mol
InChI Key: KIRHHENWKLARIL-UHFFFAOYSA-N
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Description

2,4-Dimethylquinolin-3-amine is an organic compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline ring system with two methyl groups at positions 2 and 4, and an amine group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylquinolin-3-amine can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline ring . Another method includes the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

2,4-Dimethylquinolin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Dimethylquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but it is known to interact with cellular components involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar ring structure but without the methyl and amine groups.

    2-Methylquinoline: A derivative with a single methyl group at position 2.

    4-Methylquinoline: A derivative with a single methyl group at position 4.

    3-Aminoquinoline: A derivative with an amine group at position 3.

Uniqueness: 2,4-Dimethylquinolin-3-amine is unique due to the presence of both methyl groups and the amine group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

2,4-dimethylquinolin-3-amine

InChI

InChI=1S/C11H12N2/c1-7-9-5-3-4-6-10(9)13-8(2)11(7)12/h3-6H,12H2,1-2H3

InChI Key

KIRHHENWKLARIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)C)N

Origin of Product

United States

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